Cas no 2548982-89-2 (N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine)

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine-based compound featuring a cyclopropylmethylamine substituent and a dimethoxyphenyl moiety. Its molecular structure combines aromatic and aliphatic components, offering potential versatility in synthetic applications. The presence of methoxy groups may enhance solubility and influence electronic properties, while the cyclopropylmethylamine group could contribute to steric and conformational effects. This compound may serve as an intermediate in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules targeting specific receptors or enzymes. Its well-defined structure allows for precise modifications, making it a valuable scaffold for further derivatization in medicinal chemistry and material science applications.
N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine structure
2548982-89-2 structure
Product Name:N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS No:2548982-89-2
MF:C16H19N3O2
MW:285.340963602066
CID:5360905
Update Time:2025-08-03

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(Cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)-2-pyrimidinamine
    • N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
    • Inchi: 1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19)
    • InChI Key: CIRRWJYDAJJZQI-UHFFFAOYSA-N
    • SMILES: C1(NCC2CC2)=NC=C(C2=CC(OC)=CC=C2OC)C=N1

Experimental Properties

  • Density: 1.199±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 444.2±55.0 °C(Predicted)
  • pka: 3.25±0.10(Predicted)

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Additional information on N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Professional Introduction to N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS No. 2548982-89-2)

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2548982-89-2, represents a novel class of molecules with potential applications in the treatment of various diseases. The unique structural features of this compound, particularly its cyclopropylmethyl and 2,5-dimethoxyphenyl substituents, contribute to its distinctive chemical properties and biological activities.

The cyclopropylmethyl group is known for its stability and ability to interact with biological targets in a manner that enhances binding affinity. This structural motif has been widely explored in medicinal chemistry due to its ability to improve pharmacokinetic profiles and reduce metabolic degradation. In contrast, the 2,5-dimethoxyphenyl moiety introduces hydrophobicity and electronic properties that can modulate the compound's interaction with enzymes and receptors. Together, these groups create a scaffold that is both structurally robust and biologically relevant.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine with high precision. Molecular docking studies have revealed that this compound exhibits strong binding interactions with several key enzymes involved in cellular signaling pathways. These interactions suggest potential therapeutic applications in areas such as oncology, inflammation, and neurodegenerative diseases. The compound's ability to modulate these pathways makes it a promising candidate for further investigation.

In vitro studies have demonstrated that N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine exhibits significant inhibitory activity against various target enzymes. For instance, preliminary data indicate that it may effectively inhibit kinases associated with cancer cell proliferation. Additionally, the compound has shown potential in reducing inflammatory responses by modulating cytokine production. These findings are particularly intriguing given the growing interest in targeted therapies for chronic diseases.

The synthesis of N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthetic pathway. These methods not only improve efficiency but also enhance the overall quality of the final product. The synthesis process also highlights the compound's versatility as a building block for more complex molecules.

Evaluation of the pharmacokinetic properties of N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine has revealed favorable characteristics for drug development. Studies indicate that the compound exhibits good solubility and stability under physiological conditions, which are critical factors for oral bioavailability. Furthermore, preliminary toxicity assessments have shown minimal adverse effects at therapeutic doses, suggesting a favorable safety profile. These attributes make it an attractive candidate for further preclinical and clinical investigations.

The potential applications of N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in developing novel agrochemicals and materials science applications due to its unique chemical properties. The compound's ability to interact with biological systems in specific ways opens up possibilities for innovative solutions in multiple industries.

In conclusion, N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS No. 2548982-89-2) is a promising chemical entity with significant potential in pharmaceutical research. Its distinctive structural features and favorable pharmacokinetic properties make it an ideal candidate for further development. As computational methods and synthetic techniques continue to advance, the full therapeutic potential of this compound is likely to be fully realized.

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